2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol
Description
2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol is an ethanolamine derivative featuring a cyclopropyl group and a 2-methyl-substituted benzyl moiety. Its structure combines the rigidity of the cyclopropane ring with the aromaticity of the benzyl group, which may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological systems .
Properties
IUPAC Name |
2-[cyclopropyl-[(2-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14(8-9-15)13-6-7-13/h2-5,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNGMQQKGGNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination is the most widely reported method for synthesizing amino alcohols like 2-[cyclopropyl-(2-methyl-benzyl)-amino]-ethanol. This one-pot procedure involves:
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Imine Formation : Cyclopropylamine reacts with 2-methylbenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) at 0–25°C to form an imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine. NaBH₄ is preferred for its cost-effectiveness, achieving yields of 68–72%.
Optimization and Challenges
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Solvent Effects : Methanol enhances imine stability but requires strict anhydrous conditions to prevent aldehyde oxidation.
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Temperature Control : Reactions performed at 0°C minimize side products like over-alkylated amines.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Table 1: Reductive Amination Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 72 | 96 |
| Reducing Agent | NaBH₄ | 68 | 95 |
| Temperature (°C) | 0–5 | 70 | 97 |
Nucleophilic Substitution: Alkylation of Cyclopropylamine
Two-Step Alkylation-Ethanolamine Formation
This route employs alkylation of cyclopropylamine with 2-methylbenzyl halides, followed by ethanolamine functionalization:
Key Considerations
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Halide Reactivity : Benzyl bromides provide faster reaction kinetics than chlorides but risk elimination byproducts.
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Base Selection : K₂CO₃ outperforms triethylamine in minimizing N-over-alkylation.
Table 2: Alkylation-Ethanolamine Synthesis Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, 60°C, 12h | 65 |
| Ethanolamine Formation | 2-Bromoethanol, reflux | 58 |
Multi-Step Synthesis from Amino Acid Precursors
L-Norvaline-Derived Pathway
A patent by outlines a complex route starting from L-norvaline, involving:
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Benzylation : Tribenzylation of L-norvaline using benzyl chloride under basic conditions.
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Amide Formation : Coupling with N,O-dimethylhydroxylamine via EDCI/HOBT activation.
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Reduction and Cyclization : Lithium aluminum hydride (LiAlH₄) reduction followed by cyclopropylisocyanide addition.
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Hydrolysis and Hydrogenolysis : Basic hydrolysis and palladium-catalyzed debenzylation.
Yield and Stereochemical Control
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Overall Yield : 12–15% over six steps, limited by intermediate purification.
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Stereochemistry : Chiral chromatography ensures >99% enantiomeric excess for critical intermediates.
Protection-Deprotection Strategies for Enhanced Selectivity
Boc-Protected Intermediate Synthesis
To prevent unwanted side reactions, tert-butoxycarbonyl (Boc) protection is employed:
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Boc Protection : Cyclopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
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Benzylation : The Boc-protected amine reacts with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃).
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Deprotection and Ethanolamine Addition : Boc removal with trifluoroacetic acid (TFA), followed by ethylene oxide ring-opening.
Table 3: Protection-Deprotection Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂ | 89 |
| Benzylation | DIAD, PPh₃ | 75 |
| Deprotection | TFA, CH₂Cl₂ | 92 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|
| Reductive Amination | 1 | 72 | 96 | Low |
| Alkylation | 2 | 58 | 92 | Moderate |
| Amino Acid Route | 6 | 15 | 99 | High |
| Boc Protection | 3 | 62 | 94 | Moderate |
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
Recent advances in flow chemistry enable kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The compound shares structural similarities with several ethanolamine derivatives, differing primarily in substituents on the aromatic ring or the cyclopropane moiety. Key analogues include:
Table 1: Structural Analogues and Key Differences
Key Observations :
- Electron-Withdrawing vs.
- Aromatic vs. Heteroaromatic Systems : Replacement of benzyl with thiophene (CAS: 1172515-44-4) may enhance π-π stacking interactions in biological targets but reduce lipophilicity .
- Cyclopropane Rigidity: All analogues retain the cyclopropane ring, which is known to confer conformational rigidity and resistance to enzymatic degradation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-Fluoro-benzyl Analogue | Thiophene Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | 279.3 (calculated) | 267.4 (calculated) |
| Topological Polar Surface Area (Ų) | ~40-50 (estimated) | ~45 | ~50 |
| Hydrogen Bond Donors | 2 (NH, OH) | 2 | 2 |
| LogP (estimated) | ~2.1 | ~2.3 | ~1.8 |
Key Observations :
Biological Activity
2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C13H19NO and a molar mass of 205.3 g/mol. It features a cyclopropyl group attached to a 2-methyl-benzyl amino structure, along with an ethanol functional group. This unique structure suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Cyclopropyl Group : Known for its unique strain and reactivity, which can influence biological interactions.
- Amino Group : Capable of participating in nucleophilic substitution reactions.
- Hydroxyl Group : Engages in dehydration and esterification reactions.
These functional groups contribute to the compound's potential as a lead molecule for drug development, especially targeting neurological disorders.
Neuroactive Properties
Compounds similar to this compound have been investigated for their effects on mood disorders and anxiety. The cyclopropyl moiety is often associated with enhanced activity at serotonin and dopamine receptors, suggesting that this compound may exhibit similar neuroactive properties.
Interaction Studies
Interaction studies typically focus on how compounds like this interact with enzymes or receptors. Although direct studies on this specific compound are scarce, related compounds have demonstrated:
- Binding Affinity : Similar compounds have shown binding affinities to neurotransmitter receptors, indicating potential for therapeutic applications in treating mood disorders.
- Mechanisms of Action : Understanding how these compounds modulate receptor activity could provide insights into their mechanisms of action.
Comparative Analysis
To better understand the biological context of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropyl + 2-Methyl-benzene + Ethanol | Potential neuroactive properties |
| Cyclopropylamine | Cyclopropane + Amine | Simpler structure; lacks aromatic substitution |
| N-cyclopropyl-3-fluoro-5-aminobenzamide | Cyclopropane + Fluorine + Amino | Fluorine substitution may enhance biological activity |
| N-cyclopropyl-4-methylbenzamide | Cyclopropane + Methyl + Benzamide | Variation in methyl substitution on benzene |
This table highlights the diversity within the chemical class and emphasizes the unique characteristics of this compound due to its specific functional groups.
Case Studies and Research Findings
Research on similar compounds has provided valuable insights into their biological activities:
- Antimicrobial Activity : A study examined various monomeric alkaloids, revealing that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While not directly tested, it is plausible that this compound may share similar antimicrobial properties due to its structural features .
- Neuropharmacological Studies : Compounds with similar structures have been shown to influence neurotransmitter systems significantly. For instance, certain derivatives have been linked to mood enhancement and anxiety reduction through their action at serotonin receptors .
- Synthesis and Biological Evaluation : Various synthetic routes have been explored for related compounds, demonstrating the feasibility of producing analogs that could be biologically active. The synthesis methods often involve cyclization or modification of the cyclopropane ring to enhance pharmacological profiles .
Q & A
Q. What methodologies enable the study of this compound’s role in multi-step organic syntheses (e.g., as a chiral auxiliary)?
- Experimental Design :
- Chiral Resolution : Use (R)-BINOL-based catalysts to induce enantioselectivity in alkylation steps.
- Cross-Coupling : Test Pd-catalyzed Buchwald-Hartwig reactions to functionalize the benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
